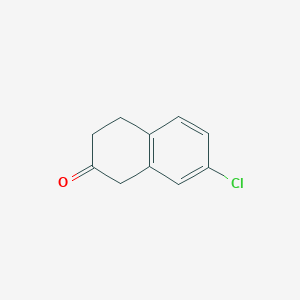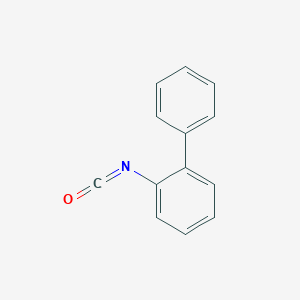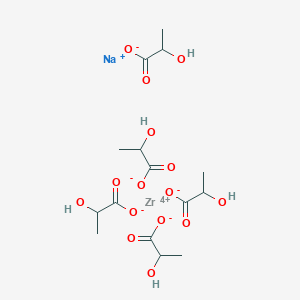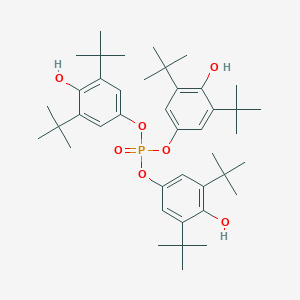
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate, commonly known as BHTBP, is a widely used antioxidant in the field of chemistry. It is a synthetic compound that is commonly used in many industrial applications, including the production of plastics, rubbers, and fuels. BHTBP is a compound that has been extensively studied due to its antioxidant properties and its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BHTBP is based on its ability to act as a free radical scavenger. BHTBP reacts with free radicals and stabilizes them, preventing them from causing damage to other molecules. The antioxidant properties of BHTBP are due to its ability to donate hydrogen atoms to free radicals, which stabilizes them.
Effets Biochimiques Et Physiologiques
BHTBP has been found to have some biochemical and physiological effects. It has been found to have a protective effect on liver cells and to reduce the levels of oxidative stress in the liver. BHTBP has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BHTBP has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. BHTBP is also relatively inexpensive and readily available. However, one limitation of BHTBP is that it is not soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on BHTBP. One area of research is the development of new synthetic methods for BHTBP that are more efficient and environmentally friendly. Another area of research is the study of BHTBP in the treatment of different diseases, such as cancer and neurodegenerative diseases. Additionally, the use of BHTBP in the development of new materials and coatings is an area of research with potential applications in various industries.
Conclusion:
In conclusion, BHTBP is a widely used antioxidant that has been extensively studied for its properties and potential applications. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. BHTBP has been found to have biochemical and physiological effects and has potential applications in various fields. Further research is needed to explore the full potential of BHTBP and its applications in different fields.
Méthodes De Synthèse
The synthesis of BHTBP involves the reaction of 2,6-di-tert-butylphenol with phosphorus oxychloride. The reaction results in the formation of BHTBP, which is a white crystalline solid. The synthesis of BHTBP is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
BHTBP has been extensively studied for its antioxidant properties. It has been found to be an effective antioxidant in many different applications, including the protection of polymers and rubbers from degradation due to oxidation. BHTBP has also been found to be effective in the protection of oils and fuels from oxidation.
Propriétés
Numéro CAS |
17709-43-2 |
|---|---|
Nom du produit |
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate |
Formule moléculaire |
C42H63O7P |
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C42H63O7P/c1-37(2,3)28-19-25(20-29(34(28)43)38(4,5)6)47-50(46,48-26-21-30(39(7,8)9)35(44)31(22-26)40(10,11)12)49-27-23-32(41(13,14)15)36(45)33(24-27)42(16,17)18/h19-24,43-45H,1-18H3 |
Clé InChI |
HOQYYGLJPAIXDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Autres numéros CAS |
17709-43-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



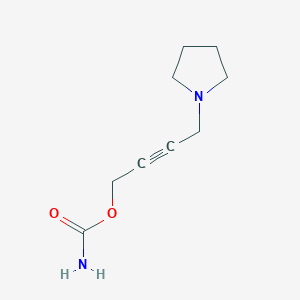
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
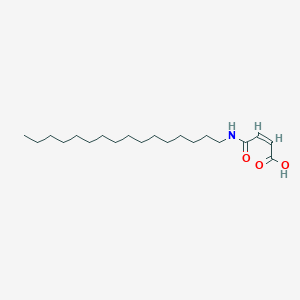
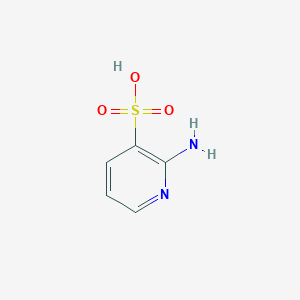
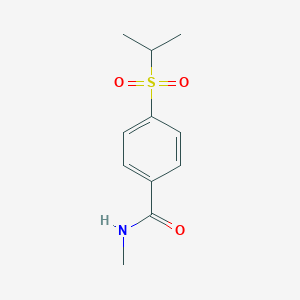
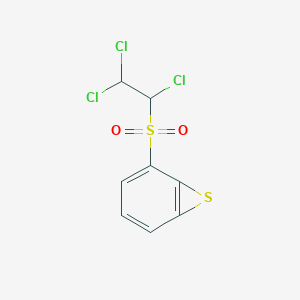
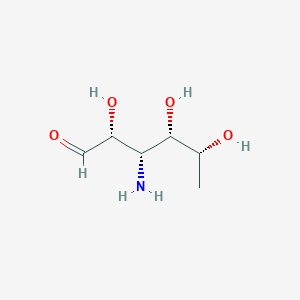
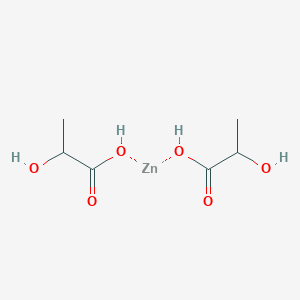
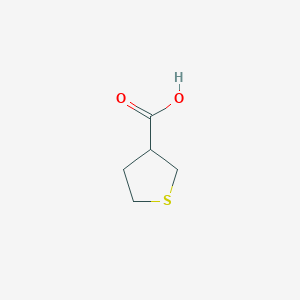
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
